molecular formula C14H9Cl2N B3012262 2-(2,4-dichlorophenyl)-1H-indole CAS No. 76869-15-3

2-(2,4-dichlorophenyl)-1H-indole

Cat. No.: B3012262
CAS No.: 76869-15-3
M. Wt: 262.13
InChI Key: ZFEKXOOYILRYEW-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 2-(2,4-dichlorophenyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate indole precursor under acidic conditions. The reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures to facilitate the formation of the indole ring.

In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

2-(2,4-Dichlorophenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,4-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents such as alkyl or aryl groups using reagents like Grignard reagents or organolithium compounds.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various indole-based compounds, which are important intermediates in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

2-(2,4-Dichlorophenyl)-1H-indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indole structure, which imparts distinct biological activities and synthetic versatility compared to other dichlorophenyl derivatives.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N/c15-10-5-6-11(12(16)8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEKXOOYILRYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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